2-[(2E)-2-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}hydrazinyl]-1H-benzimidazole
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Overview
Description
2-[(2E)-2-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}hydrazinyl]-1H-benzimidazole is a complex organic compound that features both indole and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}hydrazinyl]-1H-benzimidazole typically involves the condensation of 1-(prop-2-en-1-yl)-1H-indole-3-carbaldehyde with 2-hydrazinyl-1H-benzimidazole under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}hydrazinyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole or benzimidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(2E)-2-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}hydrazinyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}hydrazinyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(prop-2-en-1-yl)-1H-indole-3-carbaldehyde
- 2-hydrazinyl-1H-benzimidazole
- (2E)-1-(4-nitrophenyl)-3-(2-pyridinyl)-2-propen-1-one
Uniqueness
2-[(2E)-2-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}hydrazinyl]-1H-benzimidazole is unique due to its combined indole and benzimidazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar molecules.
Properties
Molecular Formula |
C19H17N5 |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[(E)-(1-prop-2-enylindol-3-yl)methylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C19H17N5/c1-2-11-24-13-14(15-7-3-6-10-18(15)24)12-20-23-19-21-16-8-4-5-9-17(16)22-19/h2-10,12-13H,1,11H2,(H2,21,22,23)/b20-12+ |
InChI Key |
LOOSKDKKDKXVDK-UDWIEESQSA-N |
Isomeric SMILES |
C=CCN1C=C(C2=CC=CC=C21)/C=N/NC3=NC4=CC=CC=C4N3 |
Canonical SMILES |
C=CCN1C=C(C2=CC=CC=C21)C=NNC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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